2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol
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Overview
Description
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol is a chemical compound known for its unique structural properties and versatile applications. This compound features a trifluoroethyl group, which imparts distinct chemical and physical characteristics, making it valuable in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol typically involves the reaction of 2,2,2-trifluoroethanol with a suitable precursor under controlled conditions. One common method includes the use of trifluoroethanol and a methyl-substituted diol in the presence of a catalyst to facilitate the reaction . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The choice of raw materials, catalysts, and reaction parameters are optimized to achieve cost-effective and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and aldehydes, which are valuable intermediates in organic synthesis and industrial applications .
Scientific Research Applications
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. Its molecular structure enables it to form stable complexes with other molecules, facilitating its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-propanediol: A similar diol with different substituents, used in polymer and coating applications.
2,2,2-trifluoroethyl methacrylate: A related compound used in the synthesis of fluorinated polymers.
1,1,2,3,3,3-hexafluoropropyl 2,2,2-trifluoroethyl ether: Another fluorinated compound with distinct properties and applications.
Uniqueness
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol stands out due to its unique combination of a trifluoroethyl group and a diol structure, providing enhanced reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise chemical transformations .
Properties
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-5(3-10,4-11)2-6(7,8)9/h10-11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIJYAIZBJHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)(CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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